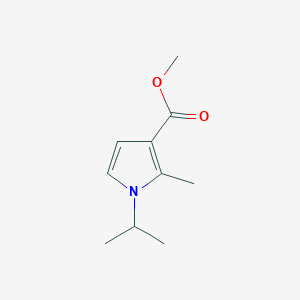

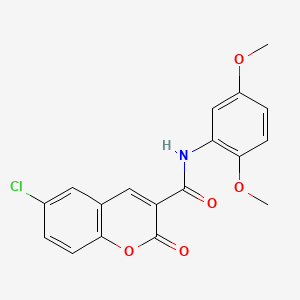

![molecular formula C14H19N5O B2674061 2-(1H-pyrazol-1-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)propanamide CAS No. 2034454-55-0](/img/structure/B2674061.png)

2-(1H-pyrazol-1-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a complex organic molecule that contains pyrazole and pyridine rings, which are common structures in many pharmaceuticals and biologically active compounds .

Molecular Structure Analysis

The molecular structure analysis typically involves techniques like NMR spectroscopy, IR spectroscopy, and X-ray crystallography . These techniques can provide detailed information about the compound’s structure.Chemical Reactions Analysis

The chemical reactions of this compound would depend on its functional groups. Pyrazole and pyridine rings can participate in various chemical reactions .Physical and Chemical Properties Analysis

The physical and chemical properties such as solubility, melting point, boiling point, etc., can be determined experimentally. Some properties can also be predicted using computational methods .Wissenschaftliche Forschungsanwendungen

Synthesis and Coordination Chemistry

2-(1H-pyrazol-1-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)propanamide is part of a class of compounds involved in the synthesis and coordination chemistry of ligands similar to 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine. These ligands have been highlighted for creating luminescent lanthanide compounds for biological sensing and iron complexes with unique thermal and photochemical spin-state transitions (Halcrow, 2005).

Role in Color Tuning of Iridium Tetrazolate Complexes

This compound plays a significant role in the color tuning of iridium tetrazolate complexes. Studies on the synthesis and physical chemical characterization of heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes have demonstrated its importance in adjusting the redox and emission properties of these complexes, which are crucial for applications in light-emitting devices and biological labeling (Stagni et al., 2008).

Photoinduced Tautomerization

This chemical is involved in photoinduced tautomerization in 2-(1H-pyrazol-5-yl)pyridines and their derivatives. The studies focus on excited-state intramolecular and intermolecular proton transfers, which are crucial in understanding the photoreactions and fluorescence behaviors of these compounds (Vetokhina et al., 2012).

Ring Expansion and Ring Opening Studies

It's also instrumental in the study of ring expansion and ring opening processes. The compound tetrazolo[1,5-a]pyrazine/2-azidopyrazine undergoes photolysis to yield intermediates and final products, providing insights into the mechanism of ring contractions in nitrogen-rich heterocycles (Addicott et al., 2002).

Synthesis of Biological Active Derivatives

This chemical plays a role in the synthesis of new derivatives with known biological activities, such as hydrazo, dihydropyridazine, and dihydropyridine. These synthesized compounds are characterized for their potential biological applications (Hafiz et al., 2012).

PDE9A Inhibitor for Cognitive Disorders

It's part of the synthesis of PDE9A inhibitors, which are significant for the treatment of cognitive disorders. The PDE9A inhibitors like PF-04447943 are studied for their efficacy in elevating central cGMP levels in the brain, showing potential in treating conditions like Alzheimer's disease (Verhoest et al., 2012).

Anticancer and Antimicrobial Applications

This compound is involved in the synthesis and molecular docking study of new heterocyclic compounds with potential anticancer and antimicrobial properties. These studies focus on overcoming microbial resistance to pharmaceutical drugs and exploring new treatment options (Katariya et al., 2021).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-pyrazol-1-yl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N5O/c1-11(18-8-4-6-16-18)14(20)15-9-12-10-17-19-7-3-2-5-13(12)19/h4,6,8,10-11H,2-3,5,7,9H2,1H3,(H,15,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOLHEWMYRZULSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC1=C2CCCCN2N=C1)N3C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

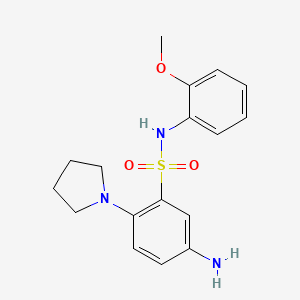

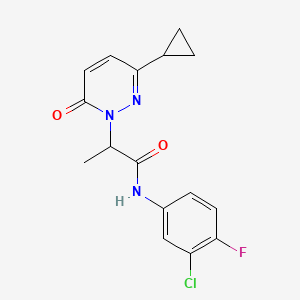

![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2673979.png)

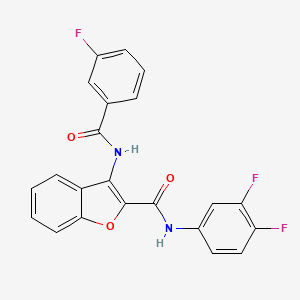

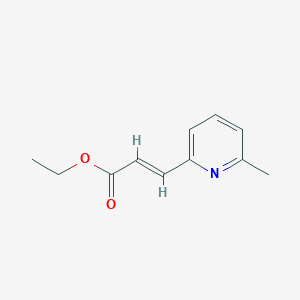

![3-[(2-methoxyphenyl)methyl]-2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2673982.png)

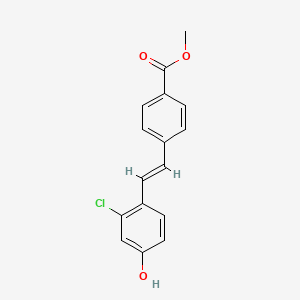

![N-(3,5-dimethylphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2673988.png)

![N-(4-chloro-2-fluorophenyl)-2-{[4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2673992.png)

![1-(3-Chloro-2-methylphenyl)-3-[(3-methylbutyl)amino]-1,2-dihydropyrazin-2-one](/img/structure/B2673995.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-({2-[(3-methylphenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamide](/img/structure/B2673998.png)